
2-Oxocyclohexanecarbaldehyde
Übersicht
Beschreibung
2-Oxocyclohexanecarbaldehyde is a bifunctional carbonyl compound with the molecular formula C₇H₁₀O₂. It is known for its reactivity with amines to form carbinols and its use as a more environmentally friendly alternative to piperidine . This compound is also referred to as cyclohexanecarboxaldehyde, 2-oxo-, and has various applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
2-Oxocyclohexanecarbaldehyde can be synthesized through several methods:
Oxidation of Cyclohexanol: One common method involves the oxidation of cyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Hydration of Cyclohexene: Another method includes the hydration of cyclohexene followed by oxidation to form the desired aldehyde.
Industrial Production: Industrially, it can be produced through the catalytic oxidation of cyclohexane in the presence of air or oxygen, using catalysts like cobalt or manganese salts.
Analyse Chemischer Reaktionen
2-Oxocyclohexanecarbaldehyde undergoes various chemical reactions:
Oxidation: It can be further oxidized to form cyclohexanecarboxylic acid using strong oxidizing agents.
Substitution: It reacts with primary amines to form isomeric products, depending on the position of substitution on the aromatic ring.
Electrochemical Reactions: It has been shown to react electrochemically in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
2-Oxocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles, such as amines, to form carbinols. This reaction is facilitated by the presence of the carbonyl group, which acts as an electrophilic center . The compound can also undergo electrochemical reactions, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Oxocyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanone: Both compounds contain a cyclohexane ring with a carbonyl group, but this compound has an additional aldehyde group, making it more reactive.
Cyclohexanecarboxaldehyde: This compound lacks the ketone group present in this compound, resulting in different reactivity and applications.
2-Formylcyclohexanone: Similar to this compound, this compound contains both an aldehyde and a ketone group, but the position of the functional groups may vary.
Eigenschaften
IUPAC Name |
2-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPUFSZQDCMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480030, DTXSID20901489 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_613 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-63-1 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


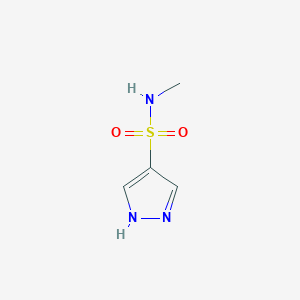

![2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046008.png)
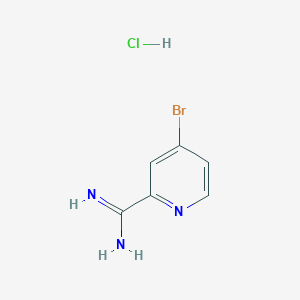
![4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046013.png)


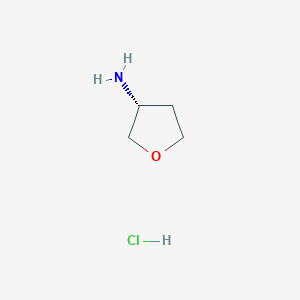

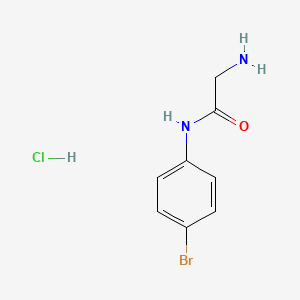

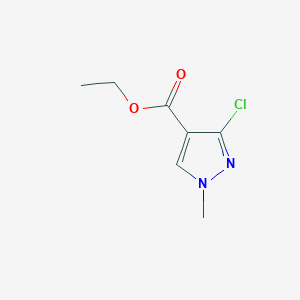
![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)

